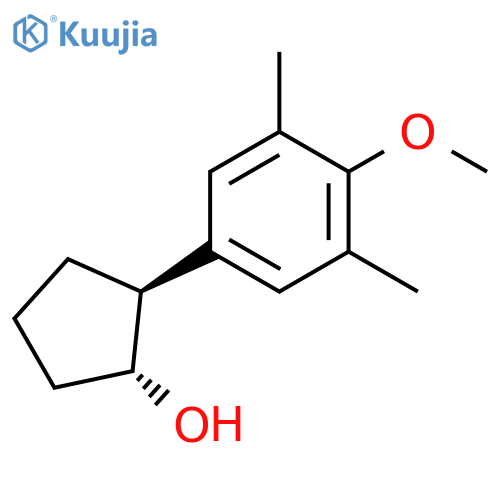

Cas no 1443327-97-6 (Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)

1443327-97-6 structure

商品名:Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-

CAS番号:1443327-97-6

MF:C14H20O2

メガワット:220.307404518127

MDL:MFCD11520954

CID:5160563

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-

-

- MDL: MFCD11520954

- インチ: 1S/C14H20O2/c1-9-7-11(8-10(2)14(9)16-3)12-5-4-6-13(12)15/h7-8,12-13,15H,4-6H2,1-3H3/t12-,13+/m0/s1

- InChIKey: DKEKQEMXOJDNKC-QWHCGFSZSA-N

- ほほえんだ: [C@@H]1(O)CCC[C@H]1C1=CC(C)=C(OC)C(C)=C1

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426900-1 g |

trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol |

1443327-97-6 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB426900-1g |

trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol; . |

1443327-97-6 | 1g |

€1621.70 | 2025-02-27 | ||

| abcr | AB426900-5 g |

trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol |

1443327-97-6 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB426900-5g |

trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol |

1443327-97-6 | 5g |

€1373.40 | 2023-09-04 |

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Ping Tong Food Funct., 2020,11, 628-639

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1443327-97-6 (Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443327-97-6)Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-

清らかである:99%

はかる:1g

価格 ($):961.0